N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide
Description
N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide is a complex organic compound that features a triazine ring, fluorophenyl groups, and a sulfanylacetamide moiety
Properties
Molecular Formula |
C25H22F2N6OS |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[[4-(4-fluoroanilino)-6-(1-phenylethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H22F2N6OS/c1-16(17-5-3-2-4-6-17)28-23-31-24(30-21-13-9-19(27)10-14-21)33-25(32-23)35-15-22(34)29-20-11-7-18(26)8-12-20/h2-14,16H,15H2,1H3,(H,29,34)(H2,28,30,31,32,33) |
InChI Key |
RTWDUUYFMIXIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.
Attachment of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the fluorophenyl groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring or the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazine derivatives.
Substitution: Various substituted triazine and fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazine ring and fluorophenyl groups enable it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfanylacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide
- **this compound
Uniqueness
The unique combination of the triazine ring, fluorophenyl groups, and sulfanylacetamide moiety distinguishes this compound from other similar compounds. Its specific structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
